Superior Antitumor Potency in DMBA-Induced Mammary Carcinoma and MCF-7 Xenografts
SS1020 demonstrates significantly higher antitumor potency than tamoxifen (TAM), raloxifene (RAL), and GW5638 at human-equivalent doses [1]. In the DMBA-induced rat mammary carcinoma model, SS1020 markedly suppressed tumor growth, exhibiting superior efficacy compared to TAM and RAL [2]. Similarly, in the MCF-7 human breast cancer xenograft model, SS1020 achieved robust tumor growth inhibition, surpassing the performance of TAM and RAL [3]. While exact tumor volume reductions are not quantified in the available abstracts, the consistent 'much higher' or 'superior' descriptor across multiple independent studies provides strong cross-validation of its enhanced in vivo activity.
| Evidence Dimension | Antitumor activity in vivo |
|---|---|
| Target Compound Data | Strong tumor suppression, superior to comparators |
| Comparator Or Baseline | TAM (human equivalent dose 0.3-1.0 mg/kg/day), RAL, GW5638 |
| Quantified Difference | Qualitatively superior; magnitude described as 'much higher' |
| Conditions | DMBA-induced mammary carcinoma in rats; MCF-7 xenograft in athymic nude mice |
Why This Matters
Enhanced in vivo efficacy enables lower dosing requirements, reducing potential toxicity and improving experimental therapeutic windows.
- [1] Shibutani, S., et al. (2011). Abstract 4528: Genotoxic and estrogenic properties of new antiestrogens. Cancer Research, 71(8_Supplement), 4528. DOI: 10.1158/1538-7445.AM2011-4528. View Source
- [2] Laxmi, Y.R.S., et al. (2010). Anti-breast cancer potential of SS1020, a novel antiestrogen lacking estrogenic and genotoxic actions. International Journal of Cancer, 127(7), 1718-1726. PMID: 20073065. View Source
- [3] Shibutani, S., et al. (2009). Abstract 4085: A New Safer and More Effective Triphenylethylene Antiestrogen (SS1020) for the Treatment and Prevention of Breast Cancer. Cancer Research, 69(24_Supplement), 4085. DOI: 10.1158/0008-5472.SABCS-09-4085. View Source
